(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one
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Overview
Description
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one is a complex organic compound characterized by its unique structure, which includes a quinoxaline core and an oxolanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a quinoxaline derivative with an oxolanone precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler compound with a similar core structure.
Oxolanone Derivatives: Compounds with similar oxolanone moieties.
Dihydroquinoxaline Derivatives: Compounds with similar dihydroquinoxaline structures.
Uniqueness
What sets (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one apart is its unique combination of the quinoxaline core and the oxolanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
53959-45-8 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C12H10N2O3/c15-11-10(7-5-6-17-12(7)16)13-8-3-1-2-4-9(8)14-11/h1-4,13H,5-6H2,(H,14,15)/b10-7- |
InChI Key |
OMVLKWMHXHNOKC-YFHOEESVSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C\2/C(=O)NC3=CC=CC=C3N2 |
Canonical SMILES |
C1COC(=O)C1=C2C(=O)NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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